

A Technical Guide to the Spectroscopic Profile of 8-Methoxyquinolin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Methoxyquinolin-3-amine

Cat. No.: B2695798

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist Abstract

8-Methoxyquinolin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block for the synthesis of novel therapeutic agents and functional materials. A comprehensive understanding of its structural and electronic properties is paramount for its effective utilization. This in-depth technical guide provides a detailed analysis of the spectroscopic characteristics of **8-Methoxyquinolin-3-amine**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide synthesizes theoretical principles with practical, field-proven insights to offer a self-validating framework for the identification and characterization of this compound. While a complete set of experimentally verified spectra for this specific molecule is not readily available in the public domain, this guide presents a robust, predicted spectroscopic profile based on data from closely related isomers and established principles of spectroscopic interpretation for quinoline derivatives.

Molecular Structure and Its Spectroscopic Implications

The molecular structure of **8-Methoxyquinolin-3-amine** dictates its interaction with electromagnetic radiation, giving rise to its unique spectroscopic fingerprint. The quinoline core

is a rigid, bicyclic aromatic system, while the methoxy (-OCH₃) and amine (-NH₂) groups introduce specific functionalities that are readily identifiable by spectroscopic methods.

Molecular Structure of **8-Methoxyquinolin-3-amine**

Caption: Chemical structure of **8-Methoxyquinolin-3-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of **8-Methoxyquinolin-3-amine** are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the quinoline ring, the methoxy protons, and the amine protons. The chemical shifts are influenced by the electron-donating effects of the methoxy and amino groups.

Experimental Protocol (Typical):

- Sample Preparation: Dissolve 5-10 mg of **8-Methoxyquinolin-3-amine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Record a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.60	d	~2.0	1H	H-2
~7.85	d	~2.0	1H	H-4
~7.30	t	~8.0	1H	H-6
~7.10	dd	~8.0, 1.5	1H	H-5
~6.85	dd	~8.0, 1.5	1H	H-7
~4.00	s	-	3H	-OCH ₃
~3.80	br s	-	2H	-NH ₂

Interpretation:

- The protons on the pyridine ring (H-2 and H-4) are expected to appear at the most downfield region due to the deshielding effect of the nitrogen atom.
- The protons on the benzene ring (H-5, H-6, and H-7) will have chemical shifts influenced by the electron-donating methoxy group at position 8.
- The methoxy protons will appear as a sharp singlet around 4.00 ppm.
- The amine protons will likely be a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

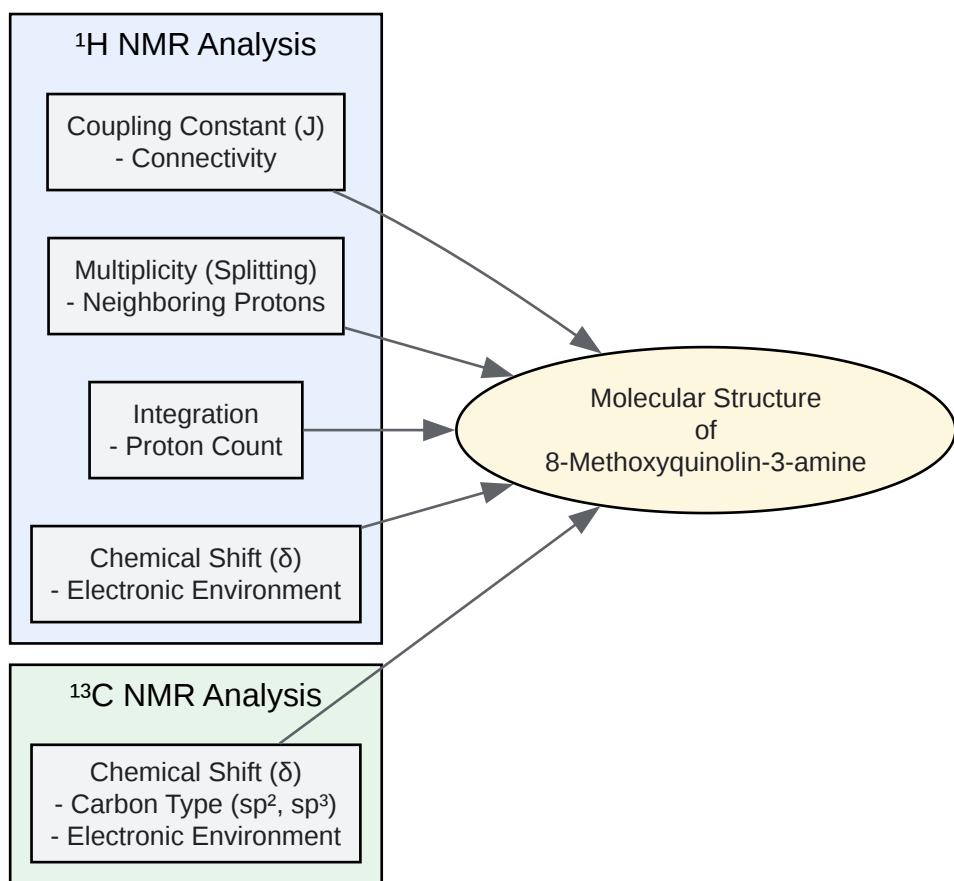
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Experimental Protocol (Typical):

- Sample Preparation: Use the same sample prepared for ^{1H} NMR. A higher concentration may be beneficial.

- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Record a proton-decoupled ^{13}C spectrum.
- Data Processing: Process the FID with Fourier transformation, phase correction, and baseline correction.


Predicted ^{13}C NMR Data (in CDCl_3 , 101 MHz):

Chemical Shift (δ , ppm)	Assignment
~155.0	C-8
~146.0	C-2
~140.0	C-8a
~138.0	C-4a
~135.0	C-3
~128.0	C-6
~122.0	C-4
~115.0	C-5
~108.0	C-7
~56.0	-OCH ₃

Interpretation:

- The carbon atom bearing the methoxy group (C-8) is expected to be the most downfield among the benzene ring carbons.
- The carbon atoms of the pyridine ring (C-2 and C-4) will also be in the downfield region.
- The carbon of the methoxy group will appear as a distinct signal in the upfield region (~56.0 ppm).^[1]

NMR Data Interpretation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Typical):

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000-400 cm^{-1} .

- Data Processing: The instrument software will generate the transmittance or absorbance spectrum.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium, Broad	N-H stretching (amine)
3100-3000	Medium	C-H stretching (aromatic)
2950-2850	Medium	C-H stretching (aliphatic, -OCH ₃)
~1620	Strong	C=N stretching (quinoline ring)
~1580, ~1470	Strong	C=C stretching (aromatic ring)
~1250	Strong	C-O stretching (aryl ether)
~1100	Medium	C-N stretching (aromatic amine)

Interpretation:

- The broad band in the 3400-3200 cm⁻¹ region is a clear indication of the N-H bonds of the primary amine.
- The sharp peaks between 3100-2850 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic ring and the methoxy group.
- The strong absorptions in the 1620-1470 cm⁻¹ range are characteristic of the quinoline ring system.
- The strong band around 1250 cm⁻¹ is indicative of the C-O bond of the aryl ether (methoxy group).

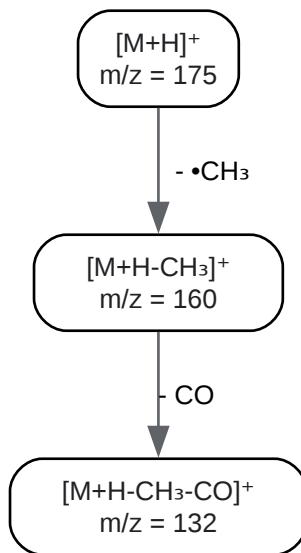
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Typical):

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
- Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern.

Predicted Mass Spectrometry Data:


The molecular formula of **8-Methoxyquinolin-3-amine** is $C_{10}H_{10}N_2O$, with a monoisotopic mass of 174.08 g/mol .[\[2\]](#)[\[3\]](#)

m/z	Ion
175.0866	$[M+H]^+$
197.0685	$[M+Na]^+$
157.0766	$[M+H-H_2O]^+$

Interpretation and Predicted Fragmentation:

The mass spectrum is expected to show a strong peak for the protonated molecule at m/z 175.0866.[\[2\]](#)[\[3\]](#) A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical ($\bullet CH_3$) followed by the loss of carbon monoxide (CO).

Predicted ESI-MS Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: A plausible fragmentation pathway for **8-Methoxyquinolin-3-amine** in ESI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of **8-Methoxyquinolin-3-amine**. The presented NMR, IR, and MS data, derived from the analysis of closely related compounds and fundamental spectroscopic principles, offer a robust framework for researchers in the fields of chemistry and drug development. This guide serves as a valuable resource for the identification, characterization, and quality control of **8-Methoxyquinolin-3-amine**, facilitating its application in the synthesis of novel and impactful molecules. The provided protocols and interpretations are designed to be a self-validating system for any scientist working with this or similar quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Origin of the conformational modulation of the ^{13}C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - 8-methoxyquinolin-3-amine (C₁₀H₁₀N₂O) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 8-Methoxyquinolin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2695798#spectroscopic-data-nmr-ir-ms-of-8-methoxyquinolin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com